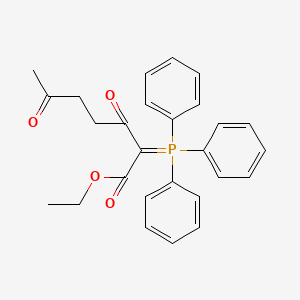
Ethyl 3,6-dioxo-2-(triphenyl-lambda~5~-phosphanylidene)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is a chemical compound with the molecular formula C27H27O4P. It is known for its unique structure, which includes a triphenylphosphoranylidene group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate typically involves the Wittig reaction. This reaction is a well-known method for the formation of alkenes from aldehydes or ketones using phosphonium ylides. The reaction conditions often include the use of dichloromethane (DCM) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of the Wittig reaction can be scaled up for industrial synthesis, involving careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate involves its interaction with molecular targets through its phosphoranylidene group. This interaction can influence various biochemical pathways, making it a valuable compound for research in molecular biology and chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)hexanoate
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)octanoate
Uniqueness
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is unique due to its specific chain length and the presence of the triphenylphosphoranylidene group. This uniqueness makes it particularly useful in certain types of chemical reactions and research applications .
Eigenschaften
CAS-Nummer |
62251-87-0 |
|---|---|
Molekularformel |
C27H27O4P |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
ethyl 3,6-dioxo-2-(triphenyl-λ5-phosphanylidene)heptanoate |
InChI |
InChI=1S/C27H27O4P/c1-3-31-27(30)26(25(29)20-19-21(2)28)32(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,3,19-20H2,1-2H3 |
InChI-Schlüssel |
CGPCIEALQJQBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)


![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
